molecular formula C22H19ClN4O3 B2669060 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile CAS No. 946308-57-2

5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile

Cat. No. B2669060
CAS RN: 946308-57-2
M. Wt: 422.87
InChI Key: MRFJEMBZVOEEKE-UHFFFAOYSA-N
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Description

5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile, also known as CBP-307, is a small molecule drug that has been the subject of scientific research for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Biological Activities

The synthesis of various derivatives related to the specified compound has been a subject of interest, aiming to explore their antimicrobial and anti-inflammatory properties. For instance, Bektaş et al. (2007) detailed the synthesis of novel 1,2,4-triazole derivatives, examining their antimicrobial activities. Some of these derivatives demonstrated good or moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (H. Bektaş et al., 2007).

Molecular Docking and Anticancer Activities

Further studies extend into the synthesis and evaluation of these compounds for their potential anticancer activities. Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing 1,2,4-triazole, utilizing density functional theory and molecular docking to understand their anti-cancer properties. This research underscores the importance of structural analysis in developing compounds with potential anti-cancer activity (A. Karayel, 2021).

Anti-inflammatory and Analgesic Applications

Compounds similar in structure to the specified chemical have also been synthesized and tested for their anti-inflammatory and analgesic properties. Al-Omar et al. (2010) reported the synthesis of novel 1,2,4-triazoles and related derivatives, showing significant activities against Gram-positive and Gram-negative bacteria, as well as yeast-like pathogenic fungus Candida albicans. Some derivatives also exhibited dose-dependent anti-inflammatory activity in vivo (M. Al-Omar et al., 2010).

Genotoxicity and Metabolic Activation Studies

Kalgutkar et al. (2007) explored the genotoxicity potential of a novel 5-HT2C receptor agonist, revealing metabolism and dose-dependent genotoxic effects. This study provides insights into the metabolic activation pathways of such compounds, highlighting the significance of understanding their metabolic profiles to mitigate potential genotoxic risks (A. Kalgutkar et al., 2007).

properties

IUPAC Name

5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-29-16-8-6-15(7-9-16)20-25-19(14-24)22(30-20)27-12-10-26(11-13-27)21(28)17-4-2-3-5-18(17)23/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFJEMBZVOEEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile

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